molecular formula C26H36N4O9 B2509437 Pomalidomide-PEG3-NH-Boc CAS No. 2204246-03-5

Pomalidomide-PEG3-NH-Boc

货号: B2509437
CAS 编号: 2204246-03-5
分子量: 548.593
InChI 键: ZAQGFFFSCSRSDJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pomalidomide-PEG3-NH-Boc: is a synthesized intermediate compound that incorporates the Pomalidomide-based cereblon ligand and a 4-unit polyethylene glycol (PEG) linker. This compound is primarily used in PROTAC (proteolysis-targeting chimeras) technology, which is a novel approach in targeted protein degradation .

化学反应分析

Types of Reactions: Pomalidomide-PEG3-NH-Boc undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various PEGylated derivatives of Pomalidomide, which are used in PROTAC technology .

作用机制

Pomalidomide-PEG3-NH-Boc exerts its effects through the following mechanisms:

生物活性

Pomalidomide-PEG3-NH-Boc is a conjugate that combines the immunomodulatory properties of pomalidomide with a polyethylene glycol (PEG) linker and a Boc-protected amine group. This compound is primarily studied for its potential in treating hematologic malignancies, particularly multiple myeloma, and for its role in targeted protein degradation through PROTAC technology.

Chemical Composition:

  • Pomalidomide Core: A potent immunomodulatory agent that enhances immune responses.
  • PEG Linker: Improves solubility, stability, and pharmacokinetics by increasing molecular weight and reducing clearance rates.
  • Boc-Protected Amine Group: Provides a site for further modifications or conjugation to targeting moieties.

The mechanism of action involves the recruitment of E3 ubiquitin ligases, specifically cereblon (CRBN), which facilitates the ubiquitination and subsequent degradation of target proteins. This is particularly relevant in cancer therapy, where the degradation of specific oncoproteins can lead to tumor regression.

Immunomodulatory Effects

This compound has been shown to enhance the activity of natural killer (NK) cells and T cells , leading to significant anti-tumor effects. Studies indicate that this compound can:

  • Increase cytokine production (e.g., IL-2, TNF-α) from T cells.
  • Promote NK cell-mediated cytotoxicity against tumor cells.

Antitumor Activity

In preclinical studies, this compound demonstrated:

  • Increased survival rates in mouse models of multiple myeloma.
  • Reduction in tumor burden , correlating with enhanced immune cell activation.

Case Studies

  • Study on Efficacy Against Multiple Myeloma:
    • Researchers evaluated the efficacy of this compound in combination with other treatments. The results showed a synergistic effect leading to improved outcomes compared to standard therapies alone.
  • Mechanistic Studies:
    • A study investigated the mechanisms underlying the immunomodulatory effects of this compound. It was found that the compound significantly upregulated the expression of activation markers on T cells, enhancing their proliferation and effector functions.

Data Table: Summary of Biological Activities

Activity TypeDescriptionObserved Effects
ImmunomodulationEnhances NK and T cell activityIncreased cytokine production
Antitumor EfficacyReduces tumor burden in preclinical modelsImproved survival rates
Mechanistic InsightsUpregulates T cell activation markersEnhanced T cell proliferation

属性

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N4O9/c1-26(2,3)39-25(35)28-10-12-37-14-16-38-15-13-36-11-9-27-18-6-4-5-17-21(18)24(34)30(23(17)33)19-7-8-20(31)29-22(19)32/h4-6,19,27H,7-16H2,1-3H3,(H,28,35)(H,29,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQGFFFSCSRSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。